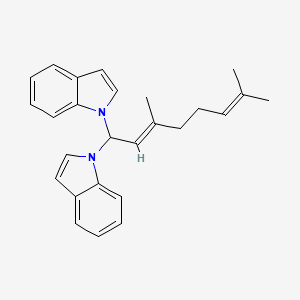
1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bis-indole framework connected by a 3,7-dimethylocta-2,6-dienylidene linker, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable 3,7-dimethylocta-2,6-dienylidene precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the bis-indole linkage. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups.
Scientific Research Applications
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis-indole structure allows for multiple binding interactions, enhancing its efficacy in targeting specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-pyrrole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-benzimidazole)
Uniqueness
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific bis-indole framework and the 3,7-dimethylocta-2,6-dienylidene linker. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
93894-32-7 |
|---|---|
Molecular Formula |
C26H28N2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[(2E)-1-indol-1-yl-3,7-dimethylocta-2,6-dienyl]indole |
InChI |
InChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+ |
InChI Key |
XSHXVCYGTIAJFF-XUTLUUPISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















